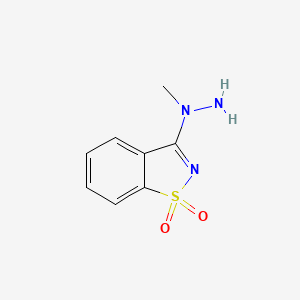

3-(1-甲基肼基)-1,2-苯并噻唑-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This class of compounds has been studied for their wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

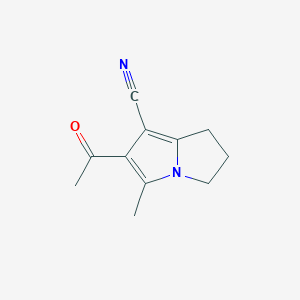

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide”, has been reported in various studies . For instance, a series of new 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives were effectively synthesized from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines .Molecular Structure Analysis

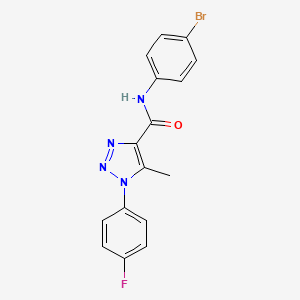

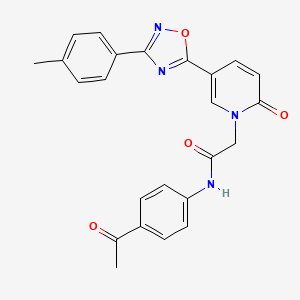

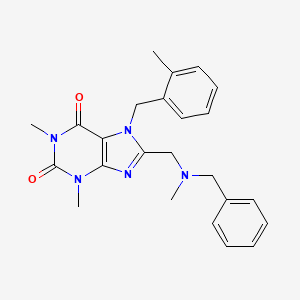

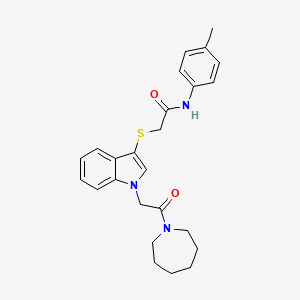

The molecular structure of “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” is characterized by the presence of a 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can manifest substituents in defined three-dimensional representations, which is a key feature exploited in drug design .Chemical Reactions Analysis

The chemical reactions involving “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” and similar compounds have been studied in the context of their synthesis . The reactions often involve the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring and the introduction of various functional groups .科学研究应用

催化剂活化和转移氢化

对含三唑基配体的铑(III)/铱(III)配合物催化剂活化的研究表明,类似于 3-(1-甲基肼基)-1,2-苯并异噻唑 1,1-二氧化物的化合物在催化中具有潜力,特别是在转移氢化反应中。已发现此类配合物促进基于 N-甲基吗啉 N-氧化物的和奥本诺尔型氧化醇,以及羰基化合物的转移氢化,展示了它们在合成有机化学中的效用 (Saleem 等人,2014)。

合成方法和化学转化

通过分子内狄尔斯-阿尔德反应合成环状磺酰胺的研究突出了苯并噻唑衍生物在创建新型环状化合物中的重要性。此类研究表明苯并噻唑及其衍生物在合成具有潜在生物活性的复杂分子中的多功能性 (格雷格等人,2001)。

环境和生物应用

苯并三唑在市政废水研究中的存在和去除阐明了苯并噻唑衍生物可能重要的另一个方面。这些研究表明从水中去除此类化合物具有持久性和挑战性,突出了环境影响和对有效降解方法的需求 (Reemtsma 等人,2010)。

新型反应和材料合成

通过插入二氧化硫的自由基工艺生成苯并磺酰胺的研究展示了生产磺化苯并磺酰胺的创新方法,展示了含硫和氮化合物的材料科学和合成化学的潜力 (周等人,2017)。

未来方向

The future directions for research on “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to elucidate their mechanisms of action and to optimize their synthesis methods .

作用机制

Target of Action

Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have binding affinities at the ampa receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

It can be inferred from related compounds that it may act as a positive allosteric modulator of ampa receptors . Positive allosteric modulators enhance the activity of the receptor when the natural ligand is present. This means that when glutamate (the natural ligand for AMPA receptors) binds to the receptor, the presence of the compound enhances the receptor’s response .

Biochemical Pathways

Glutamatergic signaling is involved in most aspects of normal brain function and can be perturbed in many neuropathologic conditions .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

Related compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially induce cell death in certain types of cancer cells.

生化分析

Biochemical Properties

It is known that the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, has been associated with various pharmacological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .

Cellular Effects

Some derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have shown cytotoxic effects against various human cancer cell lines .

Molecular Mechanism

Some derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been found to be active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .

属性

IUPAC Name |

1-(1,1-dioxo-1,2-benzothiazol-3-yl)-1-methylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-11(9)8-6-4-2-3-5-7(6)14(12,13)10-8/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGWZBBWDZAJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)

![4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2835517.png)